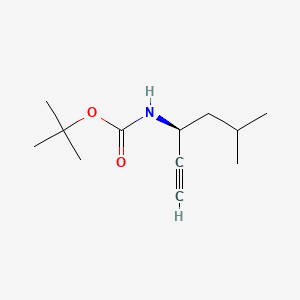
tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate: is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the coupling of the protected amine with an appropriate alkyne precursor under basic conditions .
Industrial Production Methods: Industrial production of tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the exploration of stereochemical effects on biological activity .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug intermediate. It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of fine chemicals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The alkyne group can undergo cycloaddition reactions, forming new chemical bonds and leading to the formation of complex molecular structures .
Comparación Con Compuestos Similares
(2R,3S)-N-Boc-3-Phenylisoserine: A compound with a similar Boc-protected amino group but with a phenyl group instead of an alkyne.
N-Boc-(3S)-3-phenyl-3-aminopropionaldehyde: Another Boc-protected amino compound with an aldehyde group.
Uniqueness: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate is unique due to its alkyne functionality, which allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propiedades
Número CAS |
143327-83-7 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.305 |
Nombre IUPAC |
tert-butyl N-[(3S)-5-methylhex-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h1,9-10H,8H2,2-6H3,(H,13,14)/t10-/m1/s1 |
Clave InChI |
CMYNZXXEAUNNLO-SNVBAGLBSA-N |
SMILES |
CC(C)CC(C#C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-ethynyl-3-methylbutyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















